4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid
Overview
Description
4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid is a compound belonging to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with a carboxyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with phthalic anhydride under acidic conditions. The reaction typically proceeds through an esterification process followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions followed by purification steps such as recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(4-carboxyphenyl)benzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: 2-(4-carboxyphenyl)benzoic acid.
Reduction: 2-(4-hydroxymethylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with a hydroxyl group at the ortho position relative to the carboxyl group.
p-Hydroxybenzoic Acid: Similar structure but lacks the hydroxymethyl group.
Protocatechuic Acid: Contains two hydroxyl groups on the benzene ring.
Uniqueness
This structural feature differentiates it from other hydroxybenzoic acids and contributes to its specific biological and industrial uses.
Biological Activity
4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (CAS No. 158144-54-8) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anticancer and antiviral activities.
- Molecular Formula : C14H12O3
- Boiling Point : 419.7ºC
- Flash Point : 221.8ºC
- Refractive Index : 1.627
- Vapor Pressure : 8.56E-6 mmHg .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer and viral infections.
Anticancer Activity
Recent studies have shown that biphenyl derivatives can influence cancer cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
- Case Study : In a study assessing the cytotoxicity of biphenyl derivatives, it was found that certain modifications at the hydroxymethyl position significantly enhanced anticancer activity against prostate cancer cell lines (PC3 and DU145). The IC50 values for related compounds were reported as follows:
Compound | IC50 (PC3, 24h) | IC50 (DU145, 24h) |
---|---|---|
Compound A | 40.1 μM | 98.14 μM |
Compound B | 32.01 μM | 35.22 μM |
This indicates a dose-dependent response, with PC3 cells being more sensitive to treatment than DU145 cells .
Antiviral Activity
The antiviral potential of biphenyl derivatives has also been explored. Research focusing on flavivirus inhibition highlighted that structural modifications can lead to significant antiviral effects.
- Case Study : A compound structurally similar to this compound demonstrated over 50% inhibition of yellow fever virus replication at concentrations around 50 µM. The EC50 values for active compounds were summarized in the following table:
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
Compound C | 25 | >1000 | >40 |
Compound D | 30 | >800 | >26 |
These results suggest a promising avenue for further development of antiviral agents based on biphenyl structures .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that these compounds may induce apoptosis in cancer cells through pathways involving DNA damage and cell cycle arrest.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAARHTQCNDPYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572216 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-54-8 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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